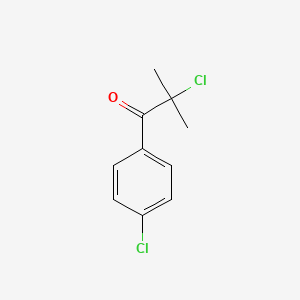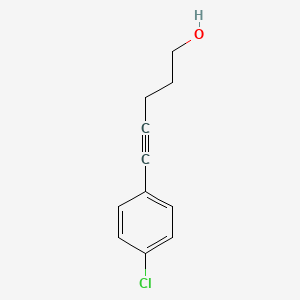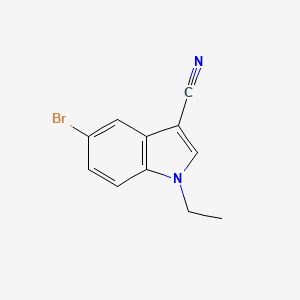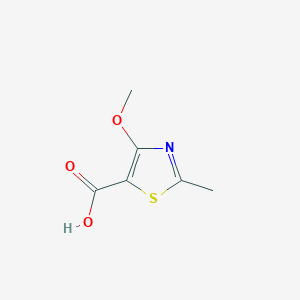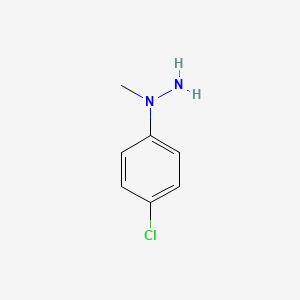
3-(Phenylthio)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylthio)cyclopentan-1-one, also known as this compound, is an organic compound with the molecular formula C11H12OS. This compound is characterized by a cyclopentanone ring substituted with a phenylthio group at the third position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Phenylthio)cyclopentan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with thiophenol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF). The product is then purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of cyclopentanone, 3-(phenylthio)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are employed to ensure consistent product quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylthio)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
3-(Phenylthio)cyclopentan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of cyclopentanone, 3-(phenylthio)- involves its interaction with various molecular targets and pathways. The phenylthio group can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the compound. The ketone group can undergo reduction or oxidation, leading to different functional groups that interact with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
Comparación Con Compuestos Similares
3-(Phenylthio)cyclopentan-1-one can be compared with other similar compounds such as:
Cyclopentanone: A simpler analog without the phenylthio group, used as a solvent and intermediate in organic synthesis.
Cyclopentanone, 3-methyl-: A methyl-substituted analog with different reactivity and applications.
This compound: Unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
75717-34-9 |
|---|---|
Fórmula molecular |
C11H12OS |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
3-phenylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H12OS/c12-9-6-7-11(8-9)13-10-4-2-1-3-5-10/h1-5,11H,6-8H2 |
Clave InChI |
ZNDRUNFYLFHRGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC1SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B8769394.png)



